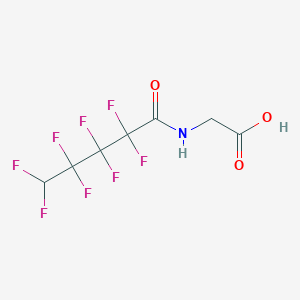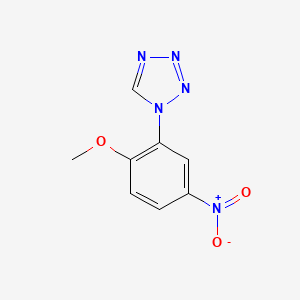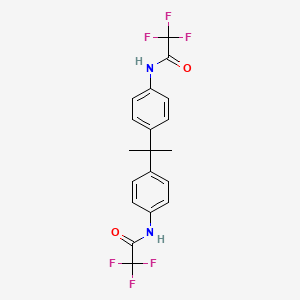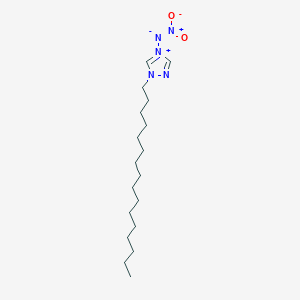![molecular formula C17H14F3N3OS B11099066 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11099066.png)
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a trifluoromethyl group, and an acetamide linkage. These structural features contribute to its diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzimidazole derivative with a thiol compound in the presence of a base.
Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted benzimidazole with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
反応の種類
2-[(5-メチル-1H-ベンゾイミダゾール-2-イル)スルファニル]-N-[3-(トリフルオロメチル)フェニル]アセトアミドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: スルファニル基は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: ニトロ基(存在する場合)はアミンに還元される可能性があります。
置換: トリフルオロメチル基は、求核性芳香族置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムまたは触媒の存在下での水素ガスなどの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を塩基性条件下で用いることができます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: 置換ベンゾイミダゾール誘導体。
4. 科学研究への応用
2-[(5-メチル-1H-ベンゾイミダゾール-2-イル)スルファニル]-N-[3-(トリフルオロメチル)フェニル]アセトアミドは、幅広い科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症、抗菌、抗癌などの潜在的な治療効果について調査されています。
産業: 熱安定性や耐薬品性などの特定の特性を備えた新素材の開発に利用されています。
科学的研究の応用
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
作用機序
2-[(5-メチル-1H-ベンゾイミダゾール-2-イル)スルファニル]-N-[3-(トリフルオロメチル)フェニル]アセトアミドの作用機序には、特定の分子標的との相互作用が関与します。これらには以下が含まれる可能性があります。
酵素: 代謝経路に関与する重要な酵素の阻害。
受容体: 受容体活性のモジュレーションにより、細胞応答が変化します。
経路: 細胞の増殖、分化、またはアポトーシスを調節するシグナル伝達経路の干渉。
6. 類似化合物の比較
類似化合物
2-[(5-メチル-1H-ベンゾイミダゾール-2-イル)スルファニル]-N-フェニルアセトアミド: トリフルオロメチル基がなく、異なる生物活性をもたらす可能性があります。
2-[(5-メチル-1H-ベンゾイミダゾール-2-イル)スルファニル]-N-[3-(クロロメチル)フェニル]アセトアミド: トリフルオロメチル基の代わりにクロロメチル基を含み、その反応性と相互作用が変化する可能性があります。
独自性
2-[(5-メチル-1H-ベンゾイミダゾール-2-イル)スルファニル]-N-[3-(トリフルオロメチル)フェニル]アセトアミドにトリフルオロメチル基が存在することにより、親油性と代謝安定性の向上など、独自の特性が与えられます。これにより、生物活性と治療の可能性が向上する可能性があります。
類似化合物との比較
Similar Compounds
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide: Lacks the trifluoromethyl group, which may result in different biological activity.
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(chloromethyl)phenyl]acetamide: Contains a chloromethyl group instead of a trifluoromethyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential.
特性
分子式 |
C17H14F3N3OS |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H14F3N3OS/c1-10-5-6-13-14(7-10)23-16(22-13)25-9-15(24)21-12-4-2-3-11(8-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,24)(H,22,23) |
InChIキー |
OXYLHTUMDNQYKO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![({[(E)-(4-ethoxyphenyl)methylidene]amino}oxy)(3-nitrophenyl)methanone](/img/structure/B11098995.png)

methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11099009.png)
![3-[(3-bromobenzyl)sulfanyl]-N-[(E)-(4-fluorophenyl)methylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11099011.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11099016.png)
![4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B11099024.png)

![1-(2-Oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxamide](/img/structure/B11099054.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11099057.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11099060.png)
![(4Z)-4-[(2,6-Dimethylphenyl)imino]-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11099080.png)
![ethyl 1-(4-bromophenyl)-4-[(4-bromophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11099086.png)
